![molecular formula C15H14O2 B12871630 1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)
1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, featuring a methoxy group at the 3’ position and an ethanone group at the 2’ position
Métodos De Preparación
The synthesis of 1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives, which are commercially available or can be synthesized through established methods.
Acylation: The ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents and conditions for these reactions include:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and ethanone groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3’-Methoxy[1,1’-biphenyl]-2-yl)ethanone can be compared with other biphenyl derivatives, such as:
1-(3’-Hydroxy[1,1’-biphenyl]-2-yl)ethanone: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and biological activity.
1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone: Features a methyl group, which affects its physical and chemical properties compared to the methoxy derivative.
Propiedades
Fórmula molecular |
C15H14O2 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-[2-(3-methoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O2/c1-11(16)14-8-3-4-9-15(14)12-6-5-7-13(10-12)17-2/h3-10H,1-2H3 |
Clave InChI |
IFOUNFLSULVBTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl 2-[1-(4-methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B12871549.png)
![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
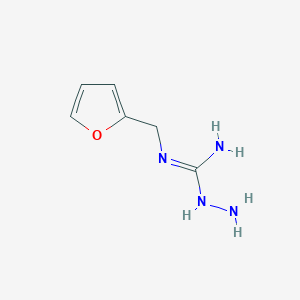
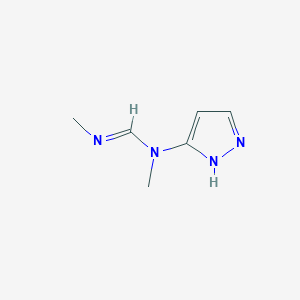

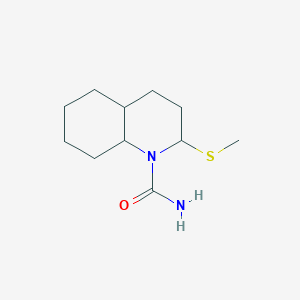
![(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
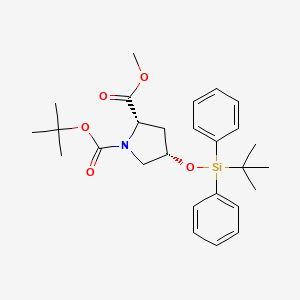
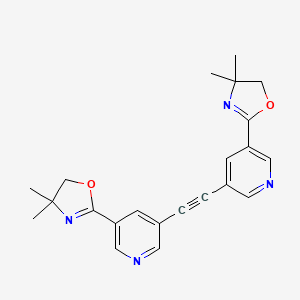
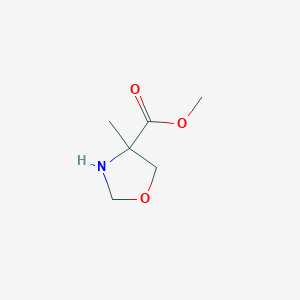
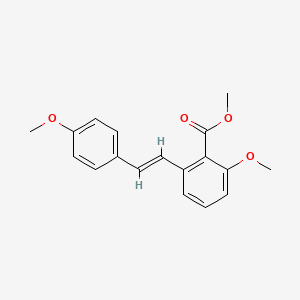
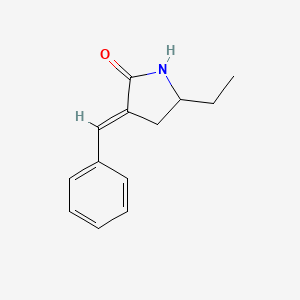
![4-Cyanobenzo[d]oxazole-2-acetonitrile](/img/structure/B12871626.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
